CYP17A1 Inhibition: Potency Comparison of 4-Substituted Benzyl Imidazoles
In a direct head-to-head study of a series of 4-substituted benzyl imidazole-4-carboxylic acid derivatives, 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid demonstrated a 17,20-lyase inhibitory IC50 of 2.81 µM [1]. This activity was intermediate in the series; it was 1.8-fold less potent than the 4-iodo analog (IC50 = 1.58 µM) but 1.7-fold more potent than the 3,5-dichloro analog (IC50 = 3.3 µM) and 2.6-fold more potent than the 4-nitro analog (IC50 = 7.2 µM) [1].
| Evidence Dimension | 17,20-Lyase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.81 µM |
| Comparator Or Baseline | 4-Iodo analog: 1.58 µM; 3,5-Dichloro analog: 3.3 µM; 4-Nitro analog: 7.2 µM; Ketoconazole: 1.66 µM |
| Quantified Difference | 1.8-fold less potent than 4-iodo; 1.7-fold more potent than 3,5-dichloro; 2.6-fold more potent than 4-nitro |
| Conditions | Rat testicular microsomes, 17α-hydroxylase/17,20-lyase (CYP17A1) assay |
Why This Matters
The 4-chloro substitution provides a distinct activity profile that balances synthetic tractability with potent lyase inhibition, offering a defined SAR benchmark for selecting among halogenated analogs.
- [1] Enzyme Information Database. Literature summary extracted from Owen et al. (2006). 1-(4-chlorobenzyl)-1H-imidazole inhibition data. View Source
